18b-Glycyrrhetic acid
Description
18β-Glycyrrhetinic acid (18β-GA) is an oleanane-type pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, the primary bioactive component of licorice (Glycyrrhiza glabra) . It exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, antidiabetic, and antimicrobial effects . Structural modifications at positions such as C-3, C-11, C-30, and the introduction of functional groups (e.g., amino acids, amides, or heterocyclic moieties) have been explored to enhance pharmacokinetic properties and bioactivity .
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21?,22-,23+,26+,27-,28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGHEJMBKOTSU-AWOGJAJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-53-4 | |
| Record name | Enoxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Glycyrrhizin
18β-Glycyrrhetinic acid is primarily obtained through the hydrolysis of glycyrrhizin, the main glycoside in licorice root. Acidic hydrolysis using sulfuric acid (15–20% v/v) in ethanol under reflux conditions (6–10 hours) is a standard industrial method. This process cleaves the glycosidic bond, releasing the aglycone 18β-glycyrrhetinic acid. The reaction mixture is neutralized with sodium hydroxide, precipitating the product with a typical yield of 70–85%.
Table 1: Acidic Hydrolysis Conditions for Glycyrrhizin
| Parameter | Range | Optimal Value |
|---|---|---|
| Sulfuric Acid (%) | 15–20 | 18 |
| Ethanol Volume (mL/g) | 3–6 | 4 |
| Reaction Time (h) | 6–10 | 8 |
| Yield (%) | 70–85 | 78 |
Enzymatic Hydrolysis
Recent advances utilize β-glucuronidase enzymes to hydrolyze glycyrrhizin under mild conditions (pH 5.0, 37°C), avoiding the use of corrosive acids. This method achieves yields comparable to acidic hydrolysis (75–80%) while preserving thermo-sensitive functional groups, making it suitable for pharmaceutical-grade production.
Chemical Synthesis and Structural Modification
Esterification and Amidation
The Beilstein Journal of Organic Chemistry outlines a two-step procedure for synthesizing 18β-glycyrrhetinic acid derivatives:
-
Esterification : Reacting 18β-glycyrrhetinic acid with acetic anhydride at 130°C forms 3-acetyl-18β-glycyrrhetinic acid, a key intermediate.
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Amidation : Coupling the acetylated derivative with 1-Boc-piperazine in the presence of a coupling agent (e.g., HATU) yields piperazinyl amides, which are hydrolyzed to recover the free acid.
Table 2: Reaction Conditions for Esterification and Amidation
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Esterification | Acetic Anhydride | 130 | 4 | 92 |
| Amidation | 1-Boc-piperazine | 25 | 12 | 85 |
Isomerization of 18α-Glycyrrhetinic Acid
Although most licorice extracts contain 18β-glycyrrhetinic acid, the α-isomer can be isomerized to the β-form via base-catalyzed epimerization. Treatment with aqueous sodium hydroxide (10–20% w/w) at 80°C for 5 hours achieves a β:α ratio of 9:1, with subsequent crystallization enhancing purity to >98%.
Purification and Crystallization Techniques
Solvent Recrystallization
Crude 18β-glycyrrhetinic acid is purified using ethanol-water mixtures. Dissolving the crude product in hot ethanol (70°C) followed by gradual water addition induces crystallization, yielding a purity of 95–97%.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30 v/v) resolves 18β-glycyrrhetinic acid from impurities, achieving >99% purity. This method is preferred for small-scale pharmaceutical applications despite higher costs.
Industrial-Scale Production Challenges
Byproduct Management
The acidic hydrolysis of glycyrrhizin generates sulfated byproducts, which are removed via activated carbon filtration or ion-exchange resins. Industrial protocols report a 5–8% loss in yield during this step, necessitating optimization of adsorbent quantities.
Environmental Considerations
Traditional methods requiring large volumes of ethanol and sulfuric acid pose disposal challenges. Closed-loop systems that recycle solvents and neutralize waste streams are increasingly adopted to meet environmental regulations.
Analytical Characterization
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions: 18b-Glycyrrhetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .
Scientific Research Applications
Anti-Inflammatory Effects
18β-GA is recognized for its potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.
Case Study: Asthma Model
In a study involving an ovalbumin-induced asthma model in mice, treatment with 18β-GA significantly improved lung function and reduced inflammatory cell infiltration. The results demonstrated a decrease in IgE and pro-inflammatory cytokines, highlighting its potential for managing allergic airway inflammation .
| Study | Model | Dose | Key Findings |
|---|---|---|---|
| Allergic Inflammation | OVA-induced asthma mice | 10-20 mg/kg | Reduced lung inflammation and cytokine levels; improved lung function |
Neuroprotective Properties
The neuroprotective effects of 18β-GA have been explored in models of neuroinflammation and stress-related disorders.
Case Study: Chronic Unpredictable Mild Stress (CUMS) Model
In a CUMS rat model, administration of 18β-GA improved depressive-like behaviors and decreased neuroinflammation markers. The treatment led to enhanced locomotion and reduced immobility time in behavioral tests .
| Study | Model | Dose | Key Findings |
|---|---|---|---|
| Neuroinflammation | CUMS rats | 20-50 mg/kg | Ameliorated depressive symptoms; reduced inflammatory cytokines |
Antitumor Activity
Emerging evidence suggests that 18β-GA possesses antitumor properties across various cancer types.
Case Study: Cancer Models
Studies have demonstrated that 18β-GA exhibits significant cytotoxic effects against breast cancer, ovarian cancer, and leukemia cells. It has been shown to inhibit cell proliferation and induce apoptosis in these cancer types .
| Study | Cancer Type | Dose | Key Findings |
|---|---|---|---|
| Antitumor Effects | Breast Cancer Cells | Varies | Induced apoptosis; inhibited cell growth |
| Antitumor Effects | Ovarian Cancer Cells | Varies | Significant cytotoxicity observed |
Hepatoprotective Effects
18β-GA has been extensively studied for its hepatoprotective properties, particularly in protecting against liver injuries.
Case Study: Cholestatic Liver Injury
In models of cholestatic liver injury, treatment with 18β-GA resulted in decreased serum levels of liver enzymes (ALT, AST) and improved liver histology by reducing inflammation and fibrosis .
Mechanism of Action
The mechanism of action of 18b-Glycyrrhetic acid involves multiple molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the MAPK/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and cyclooxygenase-2.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell death.
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative stress
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
18β-GA belongs to the pentacyclic triterpenoid family, which includes oleanolic acid, ursolic acid, and asiatic acid. Below is a comparative analysis of key analogues:
Pharmacokinetic and Pharmacodynamic Comparisons
Bioavailability and Solubility:
- 18β-GA : LogP ~5.2; aqueous solubility <0.1 mg/mL .
- Glycyrrhizin : Higher molecular weight (822.9 g/mol vs. 470.7 g/mol for 18β-GA) reduces membrane permeability .
- Derivatives : Piperazinyl amides (e.g., compound 10 in ) and peptide conjugates (e.g., ) improve solubility (e.g., EC50 reduced from >100 μM to ~10 μM in anticancer assays) .
Anticancer Activity:
- 18β-GA : Inhibits breast cancer (MCF-7) at IC50 = 25 μM via Nrf2/NF-κB modulation .
- Oleanolic Acid: IC50 = 50 μM against HepG2 cells; less potent than 18β-GA .
- Derivatives : Triphenylphosphonium-conjugated 18β-GA (IC50 = 2.1 μM against HeLa) shows mitochondrial targeting .
Anti-inflammatory Mechanisms:
- 18β-GA : Suppresses COX-2, TNF-α, and IL-6 .
- 18α-GA Monoglucuronide: Inhibits NF-κB/MAPK pathways at 20 μM .
Clinical and Preclinical Advancements
- 18β-GA Derivatives in Clinical Trials :
- Toxicological Profiles: 18β-GA at >100 mg/kg in mice causes pseudoaldosteronism; derivatives like 3-amino-GA reduce toxicity (LD50 >500 mg/kg) .
Key Research Findings (Table)
Biological Activity
18β-Glycyrrhetic acid (18β-GA) is a pentacyclic triterpene derived from the root of Glycyrrhiza glabra (licorice). Known for its diverse pharmacological properties, 18β-GA has garnered significant attention in recent years due to its anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities. This article provides a comprehensive overview of the biological activities of 18β-GA, supported by data tables and case studies from recent research.
Anti-inflammatory Activity
18β-GA has been extensively studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and modulates various signaling pathways.
- Mechanisms of Action :
- Inhibition of NF-κB phosphorylation.
- Activation of the Nrf2/HO-1 pathway, which enhances antioxidant defense mechanisms.
Case Study : A study demonstrated that 18β-GA significantly reduced allergic airway inflammation in an ovalbumin-induced asthma model by decreasing levels of IL-4, IL-5, IL-13, and TNF-α while increasing IFN-γ levels .
Hepatoprotective Effects
Research indicates that 18β-GA offers protection against liver injuries through several mechanisms:
- Mechanisms :
- Activation of nuclear factor erythroid 2-related factor 2 (Nrf2).
- Suppression of NF-κB signaling.
Data Table 1: Hepatoprotective Effects of 18β-GA
| Study | Model | Dose | Effect | Mechanism |
|---|---|---|---|---|
| Wistar rats | 50 mg/kg | Reduced liver injury | Nrf2 activation | |
| HEK293T cells | 15-60 µM | Improved liver function | FXR signaling |
Anticancer Activity
Emerging evidence suggests that 18β-GA exhibits anticancer properties across various cancer types.
- Mechanisms :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through modulation of signaling pathways such as PI3K/AKT and MAPK/NF-κB.
Data Table 2: Anticancer Effects of 18β-GA
| Cancer Type | Model | Dose | Effect |
|---|---|---|---|
| Colorectal cancer | Human CRC cell lines | 12.5-100 µM | Inhibition of cell viability |
| Rheumatoid arthritis | Collagen-induced mice | Variable | Alleviation of joint inflammation |
Antioxidant Properties
18β-GA enhances the body's antioxidant capacity by upregulating antioxidant enzymes and reducing oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 18β-GA in models of neuroinflammation and depression. It has been shown to reduce depressive-like behavior and improve cognitive functions in animal models by modulating neuroinflammatory pathways .
Case Study : In a chronic unpredictable mild stress (CUMS) rat model, treatment with 18β-GA improved body weight and increased levels of serotonin and norepinephrine while decreasing stress hormones .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of 18β-GA has revealed that modifications to its chemical structure can enhance its bioactivity. Various derivatives have been synthesized to improve pharmacokinetic properties and therapeutic efficacy against specific diseases .
Q & A
Q. What analytical methods are recommended for separating and quantifying 18β-glycyrrhetinic acid (GA) from its isomers (e.g., 18α-GA) in complex biological matrices?
Capillary zone electrophoresis (CZE) with UV detection is a validated method for resolving GA isomers in liquorice roots, achieving baseline separation at optimized pH (e.g., pH 9.2 with 50 mM borate buffer) . For higher sensitivity, reverse-phase HPLC coupled with mass spectrometry (LC-ESIMS) is preferred for plasma samples, using C18 columns and isocratic elution with methanol/water/acetic acid mobile phases . Method validation should include linearity (e.g., 0.1–50 μg/mL), precision (RSD < 5%), and recovery rates (>90%) .
Q. How can researchers design a cytotoxicity assay to evaluate 18β-GA’s selective effects on cancer cells versus normal cells?
Use the MTT assay with dose-response curves (e.g., 20–500 μM GA) on cancer cell lines (e.g., oral carcinoma PE/CA-PJ15) and normal fibroblasts (e.g., HGFs). Include ROS detection via fluorescent probes (e.g., DCFH-DA) to assess oxidative stress mechanisms. Normalize viability data to untreated controls and validate selectivity using IC50 ratios (e.g., TC50 of 200 μM for cancer cells vs. no cytotoxicity in HGFs) .
Q. What are the primary metabolic pathways of 18β-GA in human systems, and how can they be experimentally tracked?
GA is hydrolyzed by gut microbiota to 3-dehydro-18β-GA and epimerized to 3-epi-18β-GA. To study this, incubate GA with human fecal suspensions under anaerobic conditions, then analyze metabolites via LC-MS/MS with multiple reaction monitoring (MRM) for intermediates . Isotope labeling (e.g., ¹⁴C-GA) can quantify metabolic flux .
Advanced Research Questions
Q. How should researchers address contradictory data on 18β-GA’s cytotoxic mechanisms, such as ROS-dependent vs. ROS-independent pathways?
Conduct ROS scavenger co-treatment experiments (e.g., N-acetylcysteine) to determine if cytotoxicity is ROS-mediated. Combine transcriptomic profiling (RNA-seq) to identify ROS-related genes (e.g., SOD, CAT) and validate via siRNA knockdown. Use dose-escalation studies to distinguish threshold effects (e.g., ROS dominance at lower doses vs. mitochondrial apoptosis at higher doses) .
Q. What strategies optimize 18β-GA’s bioavailability for in vivo studies, given its poor aqueous solubility?
Develop nanoformulations using chitosan or PLGA nanoparticles (NPs) via emulsion-solvent evaporation. Characterize NPs for size (100–200 nm via DLS), encapsulation efficiency (>80% via spectrophotometry), and sustained release (e.g., 70% GA released over 72 hours in PBS). Compare pharmacokinetic profiles (Cmax, AUC) of free GA vs. GA-NPs in rodent models .
Q. How can structure-activity relationship (SAR) studies guide the synthesis of 18β-GA derivatives with enhanced therapeutic indices?
Modify the C-3 hydroxyl, C-11 carbonyl, or C-30 carboxyl groups. For example, esterify C-30 to improve membrane permeability or introduce fluorine at C-2 for metabolic stability. Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like PPARγ or PTP1B, followed by in vitro validation (e.g., EC50 shifts from μM to nM ranges) .
Q. What metabonomic approaches are suitable for identifying 18β-GA’s off-target effects in traditional medicine modernization studies?
Apply ¹H-NMR or UPLC-qTOF-MS/MS to profile serum/urine metabolites in GA-treated vs. control animals. Use multivariate analysis (PCA, OPLS-DA) to identify dysregulated pathways (e.g., lipid metabolism, glycolysis). Correlate findings with histopathology to distinguish therapeutic effects from toxicity .
Methodological Considerations for Data Rigor
Q. How can researchers mitigate bias in preclinical studies evaluating 18β-GA’s anti-inflammatory effects?
Follow CONSORT-EHEALTH guidelines: pre-register protocols (e.g., ClinicalTrials.gov ), use blinded outcome assessments, and report subgroup analyses as exploratory. For in vitro studies, include technical replicates (n ≥ 3) and independent experiments (≥2 runs) to confirm reproducibility .
Q. What statistical approaches resolve variability in GA’s pharmacokinetic data across species?
Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance and volume of distribution. Bootstrap resampling (1,000 iterations) can quantify parameter uncertainty. For cross-study comparisons, apply meta-regression adjusted for covariates (e.g., dosing route, formulation) .
Q. How should raw data from GA studies be managed to ensure reproducibility?
Archive raw spectra (e.g., LC-MS .raw files) and processed datasets in FAIR-aligned repositories (e.g., MetaboLights). Include metadata templates detailing experimental conditions (e.g., HPLC gradients, cell passage numbers). For large datasets (e.g., RNA-seq), use supplementary appendices for key findings and GitHub for code sharing .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
